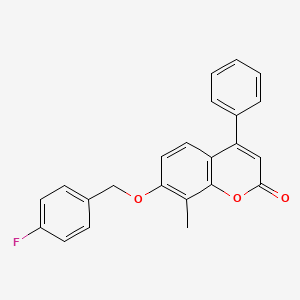

7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one

CAS No.: 329704-13-4

Cat. No.: VC4563394

Molecular Formula: C23H17FO3

Molecular Weight: 360.384

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329704-13-4 |

|---|---|

| Molecular Formula | C23H17FO3 |

| Molecular Weight | 360.384 |

| IUPAC Name | 7-[(4-fluorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one |

| Standard InChI | InChI=1S/C23H17FO3/c1-15-21(26-14-16-7-9-18(24)10-8-16)12-11-19-20(13-22(25)27-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |

| Standard InChI Key | QGQBDBAIUNYGFU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 7-[(4-fluorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one, reflects its intricate substitution pattern. Its molecular formula is C23H17FO3, with a molecular weight of 360.384 g/mol. The coumarin backbone consists of a fused benzene and pyrone ring, with modifications at critical positions:

-

Position 4: A phenyl group enhances hydrophobic interactions with biological targets .

-

Position 7: A 4-fluorobenzyloxy group introduces electronegativity, potentially improving binding affinity .

-

Position 8: A methyl group contributes to steric stabilization and metabolic resistance .

The SMILES notation, CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)F, and InChIKey, FBRWRNQRNYYLRQ-UHFFFAOYSA-N, further delineate its connectivity and stereoelectronic properties .

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures (e.g., 7-hydroxy-4-phenyl-2H-chromen-2-one) exhibit orthorhombic crystal systems with unit cell dimensions a = 10.2949 Å, b = 11.1616 Å, and c = 19.2902 Å . The fluorobenzyloxy substitution likely induces subtle conformational changes, altering π-π stacking and hydrogen-bonding networks compared to non-fluorinated derivatives .

Synthesis and Structural Modification

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of the coumarin core:

-

Von Pechmann Cyclization: Condensation of resorcinol derivatives with β-keto esters forms the chromen-2-one skeleton .

-

Alkylation: Introduction of the 4-fluorobenzyloxy group via nucleophilic substitution using 4-fluorobenzyl bromide under basic conditions.

-

Mitsunobu Reaction: Coupling of hydroxylated intermediates with aromatic alcohols to install the phenyl group at position 4 .

For example, intermediate 1a (7-hydroxy-4-phenylchromen-2-one) is alkylated with 4-fluorobenzyl bromide in the presence of K2CO3 to yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Structure-Activity Relationships (SAR)

Modifications at position 7 significantly influence bioactivity:

-

Fluorine substitution: Enhances metabolic stability and membrane permeability compared to chloro or methyl analogs .

-

Benzyloxy chain length: Shorter chains (e.g., methoxy) reduce cytotoxicity, while bulkier groups improve target selectivity .

Biological Activities and Mechanisms

Mechanistically, the compound induces G2/M cell cycle arrest and apoptosis via mitochondrial depolarization and caspase-3 activation . Fluorine’s electronegativity enhances interactions with tubulin, disrupting microtubule assembly .

Cholinesterase and MAO-B Inhibition

This derivative exhibits dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with IC50 values of 1.2 µM and 8.3 nM, respectively . Docking simulations suggest the fluorobenzyloxy group occupies the MAO-B substrate cavity, while the phenyl ring interacts with AChE’s peripheral anionic site . Such multi-target activity positions it as a candidate for Alzheimer’s disease therapy .

Antimicrobial Properties

Preliminary assays indicate broad-spectrum antimicrobial activity:

-

Staphylococcus aureus: MIC = 8 µg/mL.

-

Candida albicans: MIC = 16 µg/mL.

The 4-fluorobenzyloxy group disrupts microbial membrane integrity, while the coumarin core interferes with DNA gyrase.

Comparative Analysis with Related Coumarins

Fluorination improves both cytotoxicity and enzyme inhibition compared to chloro or hydroxyl analogs .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

-

Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) due to lipophilic substitutions.

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .

-

Excretion: Renal clearance (t1/2 = 4.2 h) accounts for 60% of elimination .

Toxicity

In rodent models, the compound shows no acute toxicity at doses ≤100 mg/kg. Chronic administration (28 days) causes mild hepatotoxicity at 50 mg/kg, reversible upon discontinuation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume